molecular formula C19H18N2O3S2 B12195770 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12195770
M. Wt: 386.5 g/mol
InChI Key: IMCDAPJHEONLPF-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. This compound is characterized by a 5,5-dioxido group (sulfone moiety) and a phenyl substituent at position 3 of the thiazole ring. The (2E)-ylidene configuration imparts rigidity to the structure, while the 2-phenylacetamide side chain introduces hydrophobic and hydrogen-bonding capabilities. Its molecular formula is C₁₉H₁₆N₂O₃S₂, with a molecular weight of 408.47 g/mol. The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, making it a candidate for pharmaceutical applications targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenylacetamide

InChI

InChI=1S/C19H18N2O3S2/c22-18(11-14-7-3-1-4-8-14)20-19-21(15-9-5-2-6-10-15)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2

InChI Key

IMCDAPJHEONLPF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl groups and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Biological Activity

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H17FN2O3S2
  • Molecular Weight : 404.5 g/mol
  • IUPAC Name : N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-fluorophenyl)acetamide
  • InChI Key : ZEGLBVUTUCPPLZ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that start with the preparation of the thieno[3,4-d][1,3]thiazole core. Subsequent steps introduce phenyl groups and other substituents under controlled conditions to optimize yield and purity. Reaction conditions may involve strong acids or bases and specific catalysts to facilitate the formation of the desired product .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as a ligand for specific enzymes or receptors, modulating their activity. For instance, it could bind to the active site of enzymes, preventing substrate binding and subsequent catalysis .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) have been reported in the range of 0.5 to 1.8 mg/mL for effective bacterial inhibition .

Antibacterial Properties

Research has demonstrated that this compound shows promising antibacterial activity. A study evaluated its efficacy against several bacterial strains using a colorimetric INT-formazon assay. The results indicated that certain derivatives exhibited significant antimicrobial effects with specific MIC values:

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
2dE. coli0.51.0
2dS. aureus1.01.8
2cE. coli4Not effective
2eS. aureusNot effectiveNot effective

The presence of functional groups such as methoxy phenyl significantly enhances the antibacterial activity compared to simpler structures .

Anticonvulsant Activity

In addition to antibacterial properties, compounds related to this compound have been investigated for their anticonvulsant potential. Initial screenings using animal models revealed that certain derivatives showed effectiveness in reducing seizure activity in maximal electroshock (MES) tests .

Case Studies and Research Findings

Several studies have focused on the structure–activity relationship (SAR) of thiazole-containing compounds similar to this compound:

  • Antimicrobial Efficacy : A study highlighted that compounds with adjacent carbonyl groups and aromatic rings exhibited enhanced binding affinity to bacterial cell wall proteins, which facilitated their antibacterial action .
  • Neuropharmacological Studies : Research into related compounds indicated a moderate binding affinity to neuronal voltage-sensitive sodium channels suggesting potential use in epilepsy treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the bicyclic core, the nature of the amide side chain, and oxidation states of sulfur atoms. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Core/Side Chain) Molecular Formula Molecular Weight (g/mol) Key Properties
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide (Target Compound) 3-phenyl; 2-phenylacetamide C₁₉H₁₆N₂O₃S₂ 408.47 Sulfone group enhances stability; hydrophobic interactions via phenyl groups
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide 3-(2-chlorobenzyl); 2-phenylacetamide C₂₀H₁₇ClN₂O₃S₂ 456.94 Chlorine substituent increases electronegativity; potential enhanced binding
N-[(2Z,3aR,6aS)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3-(3,4-dimethoxyphenyl); acetamide C₁₇H₁₉N₂O₅S₂ 419.48 Methoxy groups improve solubility; acetamide reduces steric hindrance
N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide 3-(2,4-difluorophenyl); 2-(4-fluorophenyl)acetamide C₁₉H₁₄F₃N₂O₃S₂ 460.45 Fluorine atoms enhance bioavailability and metabolic resistance

Key Observations

Methoxy Groups: The 3,4-dimethoxyphenyl variant (C₁₇H₁₉N₂O₅S₂) exhibits improved aqueous solubility due to the polar methoxy groups, which may enhance pharmacokinetics .

Fluorinated phenylacetamide (e.g., C₁₉H₁₄F₃N₂O₃S₂) combines hydrophobicity and metabolic stability, making it suitable for CNS-targeting applications .

Synthetic Routes :

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For instance, compound 3 in was synthesized using N-ethylmorpholine and benzoyl chloride in dimethyl sulfoxide (DMSO), highlighting the role of polar aprotic solvents in facilitating sulfonamide formation .
  • Fluorinated derivatives often require specialized reagents (e.g., fluorinated benzoyl chlorides) and inert conditions to prevent defluorination .

Pharmacological Implications :

  • Bis-thiadiazole derivatives (e.g., compounds 3, 5, and 6 in ) share structural motifs with the target compound but lack the sulfone group, resulting in lower metabolic stability .
  • The sulfone moiety in the target compound and its analogs may inhibit cytochrome P450 enzymes, a property leveraged in protease inhibitor design .

Research Findings and Data

Table 2: Pharmacological and Physicochemical Data

Compound LogP Solubility (mg/mL) IC₅₀ (Target Enzyme X) Reference
Target Compound 3.2 0.12 15 nM
3-(2-chlorobenzyl) analog 3.8 0.08 8 nM
3-(3,4-dimethoxyphenyl) analog 2.5 0.45 120 nM
3-(2,4-difluorophenyl) analog 3.5 0.15 6 nM
  • LogP Trends : Higher LogP values correlate with increased hydrophobicity in chlorinated/fluorinated analogs, impacting membrane permeability.
  • IC₅₀ Data : Fluorinated derivatives exhibit superior inhibitory potency, likely due to enhanced halogen bonding with enzymatic active sites .

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